molecular formula C9H16N4 B11722722 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine

Katalognummer: B11722722
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: WRYGBEWITGYHKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine. One common method involves the nucleophilic substitution of a halomethyl derivative of 1-methyl-1H-pyrazole with piperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Similar structure but with a phenyl group instead of a methyl group.

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate: An acetate derivative with similar properties.

Uniqueness

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperazine ring makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .

Eigenschaften

Molekularformel

C9H16N4

Molekulargewicht

180.25 g/mol

IUPAC-Name

1-[(2-methylpyrazol-3-yl)methyl]piperazine

InChI

InChI=1S/C9H16N4/c1-12-9(2-3-11-12)8-13-6-4-10-5-7-13/h2-3,10H,4-8H2,1H3

InChI-Schlüssel

WRYGBEWITGYHKM-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)CN2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.